molecular formula C7H7ClN2O2 B6146132 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 950859-94-6

5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6146132
CAS RN: 950859-94-6
M. Wt: 186.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrazoles, the class of compounds to which 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid belongs, has been extensively studied . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid can be represented by the SMILES string [nH]1ncc(c1C2CC2)C(=O)O and the InChI 1S/C7H8N2O2/c10-7(11)5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles have been explored in various studies . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid involves the reaction of 5-chloro-1-cyclopropyl-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "5-chloro-1-cyclopropyl-1H-pyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "To a solution of 5-chloro-1-cyclopropyl-1H-pyrazole in dry ethyl acetate, add ethyl chloroformate dropwise under stirring at room temperature.", "After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

950859-94-6

Product Name

5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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